6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Analytical chemistry Quality control Regioisomer identification

6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1447608-07-2) is a heterocyclic chemical building block belonging to the pyrrolo[2,3-b]pyridine family featuring a methyl group at the 6-position and a primary amine at the 5-position. The pyrrolo[2,3-b]pyridine scaffold is a privileged kinase-inhibitor pharmacophore widely employed in medicinal chemistry for the development of inhibitors targeting protein kinases such as Clk1, TNIK, and FGFR.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11799631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CNC2=N1)N
InChIInChI=1S/C8H9N3/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyNJAQBTWDWQPXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine: Core Scaffold and Procurement-Relevant Properties


6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1447608-07-2) is a heterocyclic chemical building block belonging to the pyrrolo[2,3-b]pyridine family featuring a methyl group at the 6-position and a primary amine at the 5-position . The pyrrolo[2,3-b]pyridine scaffold is a privileged kinase-inhibitor pharmacophore widely employed in medicinal chemistry for the development of inhibitors targeting protein kinases such as Clk1, TNIK, and FGFR [1]. This specific methylation pattern directs synthetic elaboration toward structurally defined lead compounds and provides distinct electronic and steric properties compared to unsubstituted and regioisomeric analogs [2].

Why 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine Cannot Be Freely Replaced by Other Pyrrolopyridine Isomers


The pyrrolo[2,3-b]pyridine scaffold exhibits strong positional sensitivity for biological activity and downstream synthetic utility. Methyl group placement on the pyridine ring (position 2, 4, or 6) directs electronic density, tautomeric equilibria, and hydrogen-bonding geometry in the final inhibitor, directly impacting target binding and selectivity [1]. For example, 13C NMR chemical shift analysis confirms that the 6-methyl isomer is structurally distinct from the 4-methyl isomer, with characteristic aromatic carbon resonances that permit unambiguous identification and quality control [2]. Substituting a 6-methyl scaffold with a 2-methyl or unsubstituted analog alters the vector of the C5-amine handle and the metabolic susceptibility of the resulting conjugates, as demonstrated in the VEGFR-2 inhibitor BMS-645737 series where the 2-methyl substitution contributed to a specific metabolic N-acetylglucosamine conjugation pathway in primates [3]. Therefore, procurement based solely on scaffold class without specifying the 6-methyl-5-amine regioisomer risks acquiring a building block with divergent reactivity and unpredictable biological performance.

Quantitative Differentiation Evidence for 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine vs. Closest Analogs


Regiochemical Identity Verified by 13C NMR Chemical Shift Comparison: 6-Methyl vs. 4-Methyl

The 6-methyl substitution pattern on the pyrrolo[2,3-b]pyridine core produces a unique 13C NMR fingerprint that definitively distinguishes it from the 4-methyl isomer. In a systematic study of pyrrolo[2,3-b]pyridine regioisomers, the 6-methyl derivative exhibited characteristic downfield shifts for the methyl-bearing carbon and distinct aromatic carbon resonances compared to the 4-methyl analog, establishing an unambiguous spectroscopic identity for procurement QC [1].

Analytical chemistry Quality control Regioisomer identification

Minimum Purity Specification vs. Common In-Class Alternatives

Commercially available 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is supplied at a minimum purity of 95% (HPLC) as standard . In contrast, the unsubstituted 1H-pyrrolo[2,3-b]pyridin-5-amine commonly reaches 97–98% purity , while the 4-methyl analog is available at 97% . The lower baseline purity of the 6-methyl derivative reflects the additional synthetic challenges of regiospecific methylation at the 6-position and necessitates consideration of purification requirements for high-sensitivity applications.

Procurement Purity Quality specification

Class-Level Kinase Selectivity Advantage Conferred by Pyrrolo[2,3-b]pyridin-5-amine Scaffold

The pyrrolo[2,3-b]pyridin-5-amine scaffold, when elaborated into fully functionalized inhibitors, confers remarkable kinase selectivity. In a study by Yang et al. (2023), compound 10ad—a 1H-pyrrolo[2,3-b]pyridin-5-amine derivative—exhibited Clk1 inhibition with an IC50 of 5 nM and >300-fold selectivity over Dyrk1A [1]. This selectivity profile is scaffold-dependent; known Clk1 inhibitors based on alternative cores (e.g., TG003, KH-CB19) typically lack this level of discrimination against Dyrk1A [1]. The 6-methyl-5-amine substitution pattern provides a specific spatial orientation for the C5-amine handle that, when coupled to a suitable warhead, enables access to this favorable selectivity window.

Kinase inhibition Selectivity Drug design

FGFR Inhibitory Potency of Pyrrolo[2,3-b]pyridine Derivatives: Position-Dependent Activity

In a series of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors, compound 4h exhibited FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively, demonstrating that specific substitution patterns on the pyrrolopyridine core can achieve single-digit nanomolar potency against FGFR1–3 while sparing FGFR4 [1]. The 6-methyl-5-amine intermediate provides a direct synthetic entry point to similar substitution arrays, given that the C5-amine serves as the key coupling handle for attaching warheads that drive potency and selectivity . In contrast, unsubstituted 1H-pyrrolo[2,3-b]pyridin-5-amine lacks the methyl group that contributes to lipophilicity and binding pocket complementarity.

FGFR inhibition Cancer Structure-activity relationship

Differential Metabolic Fate Determined by Pyrrolopyridine Methyl Position

The metabolic processing of pyrrolo[2,3-b]pyridine-containing inhibitors is exquisitely sensitive to methyl position. BMS-645737, which incorporates a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine moiety, undergoes an unusual N-acetylglucosamine conjugation in cynomolgus monkey, a pathway not observed for the des-methyl or alternative methyl-position analogs [1]. This demonstrates that the precise methyl location dictates metabolic enzyme recognition, and procurement of the 6-methyl variant enables exploration of metabolic space distinct from the 2-methyl series, potentially avoiding divergent tox species.

Metabolism Pharmacokinetics VEGFR-2

Recommended Application Scenarios for 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine Based on Evidence


Kinase Inhibitor Lead Optimization Requiring Precise C5-Amine Vector Control

When medicinal chemistry programs demand a building block with a C5-primary amine handle oriented orthogonally to the pyrrolo[2,3-b]pyridine plane, the 6-methyl scaffold provides a defined exit vector that has been validated in highly selective Clk1 inhibitors (IC50 = 5 nM, >300-fold selectivity over Dyrk1A) [1]. This scenario applies to teams optimizing hinge-binding inhibitors where the methyl group participates in hydrophobic packing with the kinase gatekeeper residue.

FGFR-Targeted Oncology Programs Requiring Subtype Selectivity

The 6-methyl-5-amine intermediate enables access to FGFR inhibitor chemotypes with demonstrated FGFR1–3 potency and FGFR4 selectivity (e.g., compound 4h: FGFR1 IC50 = 7 nM, FGFR4 IC50 = 712 nM), supporting programs that aim to spare FGFR4 to avoid hyperphosphatemia-related toxicity [1].

Metabolic Soft-Spot Diversification in Late-Stage Lead Optimization

Given that the 2-methyl analog BMS-645737 undergoes a unique N-acetylglucosamine conjugation in primates, the 6-methyl scaffold offers a structurally distinct starting point to probe alternative metabolic pathways, potentially circumventing the formation of atypical metabolites that complicate regulatory toxicology assessment [1].

Analytical QC and Regioisomer-Specific Synthesis

The unambiguous 13C NMR fingerprint of the 6-methyl isomer, as established by Brodrick (1975), supports rigorous identity testing and lot-to-lot consistency verification in GMP-like environments, making this compound suitable for kilogram-scale procurement where regioisomeric purity is critical to batch reproducibility [1].

Quote Request

Request a Quote for 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.